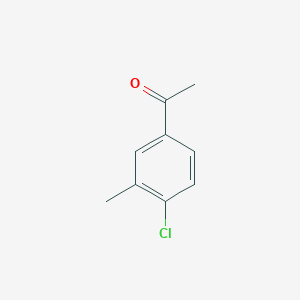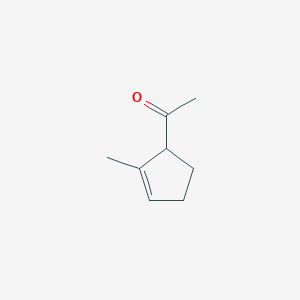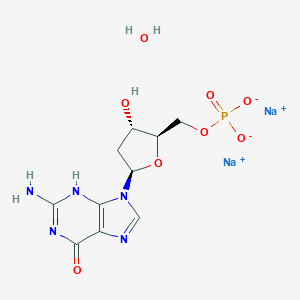
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
Übersicht
Beschreibung
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate, also known as dGMP Na2•2H2O, is a naturally occurring nucleotide involved in DNA synthesis. It is a reactant involved in the analysis of self-assembling in solution and nucleation/growth of G-quadruplexes, Nucleophilic trapping, and Reductive alkylation .
Molecular Structure Analysis
The molecular formula of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is C10H12N5Na2O7P . The molecular weight is 391.18 (anhydrous basis) . The SMILES string representation is [Na+].[Na+].[H]O[H].NC1=Nc2c(ncn2[C@H]3CC@HC@@H([O-])=O)O3)C(=O)N1 .Chemical Reactions Analysis
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is a reactant involved in various reactions such as self-assembling in solution, nucleation/growth of G-quadruplexes, Nucleophilic trapping, and Reductive alkylation .Physical And Chemical Properties Analysis
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate appears as a white powder . It is soluble in water . The melting point is >245°C (decomposition) .Wissenschaftliche Forschungsanwendungen
Application 1: Analysis of Self-Assembling in Solution and Nucleation/Growth of G-quadruplexes
Specific Scientific Field
This application falls under the field of Biochemistry and Molecular Biology .
Summary of the Application
“2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate” is used as a reactant in the analysis of self-assembling in solution and nucleation/growth of G-quadruplexes . G-quadruplexes are four-stranded structures of DNA that play key roles in various biological processes.
Methods of Application
The compound is used as a reactant in the solution where the self-assembling of G-quadruplexes takes place. The exact procedures and technical details may vary depending on the specific experimental setup and objectives .
Results or Outcomes
The outcomes of these experiments contribute to our understanding of the behavior of G-quadruplexes, which is crucial for various biological and medical research .
Application 2: Nucleophilic Trapping
Specific Scientific Field
This application is related to Organic Chemistry .
Summary of the Application
“2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate” is used as a reactant in nucleophilic trapping experiments . Nucleophilic trapping is a type of chemical reaction where a nucleophile captures a reactive intermediate.
Methods of Application
The compound is used as a reactant in the reaction mixture. The exact procedures and technical details depend on the specific experimental setup and objectives .
Results or Outcomes
The results of these experiments provide insights into the reactivity and behavior of various intermediates, which is important for the development of new synthetic methods and reactions .
Application 3: Reductive Alkylation
Summary of the Application
“2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate” is used as a reactant in reductive alkylation experiments . Reductive alkylation is a type of chemical reaction where an alkyl group is added to a molecule in the presence of a reducing agent.
Results or Outcomes
The results of these experiments contribute to our understanding of the reactivity and behavior of various molecules, which is important for the development of new synthetic methods and reactions .
Application 4: DNA Synthesis
Specific Scientific Field
This application is related to Molecular Biology .
Summary of the Application
“2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate” is a nucleotide precursor used in DNA synthesis . It is an essential component for the creation of DNA molecules, which carry the genetic information in living organisms and many viruses.
Methods of Application
The compound is incorporated into the growing DNA chain during the process of DNA synthesis. It pairs with the complementary cytosine base on the template strand, contributing to the formation of the double helix structure of DNA .
Results or Outcomes
The use of this compound in DNA synthesis is fundamental to any form of life. It allows for the replication of DNA, which is necessary for cell division and propagation of genetic information .
Application 5: High Pressure Liquid Chromatography (HPLC) Analysis
Specific Scientific Field
This application is related to Analytical Chemistry .
Summary of the Application
“2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate” has been used in reversed-phase high pressure liquid chromatography (HPLC) analysis . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
Methods of Application
The compound is used as a standard or sample in HPLC analysis. It is dissolved in a suitable solvent and then injected into the HPLC system. The compound is then separated based on its interaction with the stationary phase and the mobile phase .
Results or Outcomes
The results of HPLC analysis provide valuable information about the composition and properties of various mixtures. This can be used in a wide range of fields, from pharmaceutical development to environmental monitoring .
Application 6: Analysis of Guanine Based Molecules
Summary of the Application
“2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate” is used to study physiochemical characteristics of guanine based molecules . Understanding these characteristics is crucial for various fields, including drug design and DNA analysis.
Methods of Application
The compound is used as a sample in various analytical techniques, such as spectroscopy or chromatography. The exact procedures and technical details depend on the specific experimental setup and objectives .
Results or Outcomes
The results of these experiments provide valuable information about the properties of guanine based molecules. This can be used in a wide range of fields, from pharmaceutical development to genetic research .
Application 7: Stimulating Immune Cell Growth and Function
Specific Scientific Field
This application is related to Immunology .
Summary of the Application
“2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate” has been used to determine its capacity to stimulate immune cell growth and function . This is important for understanding immune responses and developing new immunotherapies.
Methods of Application
The compound is added to cultures of immune cells, and its effects on cell growth and function are then measured. The exact procedures and technical details depend on the specific experimental setup and objectives .
Results or Outcomes
The results of these experiments contribute to our understanding of immune cell biology and can help in the development of new treatments for immune-related diseases .
Safety And Hazards
Eigenschaften
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSJCEYJAGVPJG-BIHLCPNHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate | |
CAS RN |
33430-61-4 | |
| Record name | 2'-deoxyguanosine 5'-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



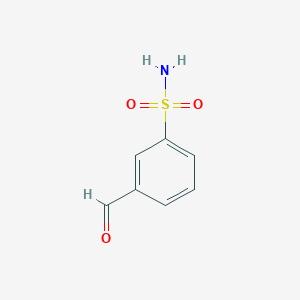
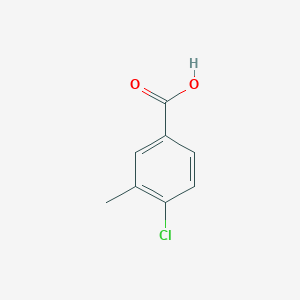
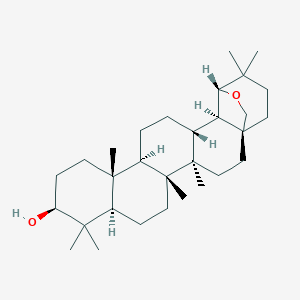

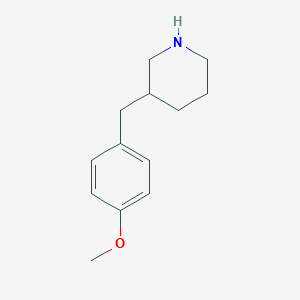
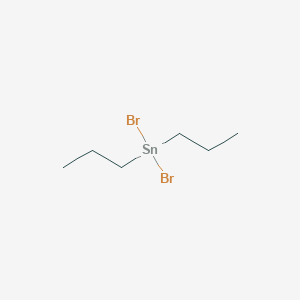

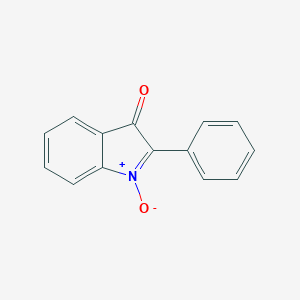
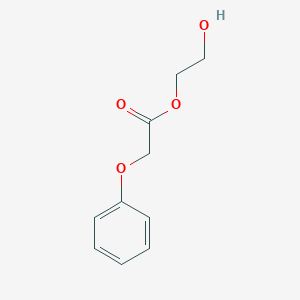
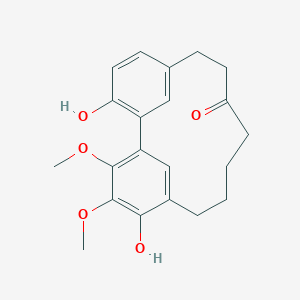

![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)
